2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with acetohydrazide to form the corresponding hydrazone. This intermediate is then reacted with 2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound shares a similar triazine core but differs in its substituents, leading to different properties and applications.
3-(4-methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid: Another compound with a similar structural motif but distinct functional groups and reactivity.
Uniqueness
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N5O5 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H17N5O5/c1-3-25-11-5-4-9(6-12(11)24-2)8-16-19-13(21)7-10-14(22)17-15(23)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,19,21)(H2,17,20,22,23)/b16-8+ |
InChI Key |
QYQPDPIHQDGJPH-LZYBPNLTSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OC |
Origin of Product |
United States |
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